3-Methyl-10-phenyl-10H-benzo[g]pteridine-2,4-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-10-phenyl-10H-benzo[g]pteridine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with diketones under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-10-phenyl-10H-benzo[g]pteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives .
Scientific Research Applications
3-Methyl-10-phenyl-10H-benzo[g]pteridine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-10-phenyl-10H-benzo[g]pteridine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-10-(substituted-phenyl)flavins: These compounds share a similar core structure but have different substituents on the phenyl ring.
10-(2-methoxyethyl)-3-phenyl-benzo[g]pteridine-2,4-dione: This compound has a methoxyethyl group instead of a methyl group.
7,8-Dimethyl-10-((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione: This compound has additional methyl and hydroxyl groups.
Uniqueness
3-Methyl-10-phenyl-10H-benzo[g]pteridine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
35804-39-8 |
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Molecular Formula |
C17H12N4O2 |
Molecular Weight |
304.30 g/mol |
IUPAC Name |
3-methyl-10-phenylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C17H12N4O2/c1-20-16(22)14-15(19-17(20)23)21(11-7-3-2-4-8-11)13-10-6-5-9-12(13)18-14/h2-10H,1H3 |
InChI Key |
KWVXVHQTNVCHDH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=NC3=CC=CC=C3N(C2=NC1=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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